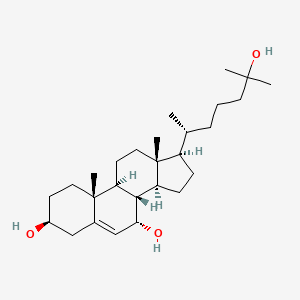

7alpha,25-Dihydroxycholesterol

描述

7alpha,25-Dihydroxycholesterol is an oxysterol, a type of oxygenated derivative of cholesterol It is synthesized from 25-hydroxycholesterol by the enzyme cytochrome P450 family 7 subfamily B member 1 (CYP7B1)It plays a significant role in the immune system by directing the migration of B cells, T cells, and dendritic cells .

准备方法

Synthetic Routes and Reaction Conditions: 7alpha,25-Dihydroxycholesterol is synthesized from 25-hydroxycholesterol through the action of the enzyme CYP7B1. This enzyme catalyzes the hydroxylation at the 7alpha position of 25-hydroxycholesterol, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves enzymatic conversion using CYP7B1. The process may include steps to purify and isolate the compound to achieve the desired purity levels for research and industrial applications .

化学反应分析

Types of Reactions: 7alpha,25-Dihydroxycholesterol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form other oxysterols.

Reduction: Reduction reactions can modify its hydroxyl groups.

Substitution: Substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxysterols and modified cholesterol derivatives .

科学研究应用

Immunological Applications

7α,25-DHC has been identified as a potent immunosuppressive agent. Research indicates that it significantly inhibits T-cell activation and cytokine production, making it a candidate for therapeutic strategies in autoimmune diseases and transplant rejection.

- Mechanism of Action : Studies have shown that 7α,25-DHC reduces the blastogenic response of murine lymphocytes to various stimuli such as concanavalin A (Con A) and anti-T3 monoclonal antibodies. This effect is mediated through the downregulation of interleukin production and alteration in protein kinase C activity .

- Case Study : In an investigation focused on early T-cell activation steps, 7α,25-DHC was found to markedly depress lymphocyte responses, suggesting its potential use in managing conditions characterized by excessive immune activation .

Role in Osteoarthritis

Recent studies have highlighted the involvement of 7α,25-DHC in the pathogenesis of osteoarthritis (OA).

- Pathophysiological Mechanism : Research revealed that 7α,25-DHC accelerates proteoglycan loss in articular cartilage explants. It promotes chondrocyte death through apoptosis and enhances the expression of matrix metalloproteinases (MMPs), which are crucial for cartilage degradation .

- Experimental Findings : In organ-cultured cartilage exposed to varying concentrations of 7α,25-DHC, significant decreases in aggrecan and type II collagen were observed, alongside increased MMP-3 and MMP-13 expression levels. These findings suggest that 7α,25-DHC may serve as a risk factor for OA progression by mediating inflammatory responses and oxidative stress .

Cancer Research

The antiproliferative effects of 7α,25-DHC have been explored in cancer biology.

- Antitumor Activity : Some studies have evaluated the effects of oxysterols on cultured lymphoma cells. The findings indicated that certain derivatives of oxysterols exhibit significant antitumor properties, suggesting that 7α,25-DHC could be further investigated as a therapeutic agent against specific cancer types .

Metabolic Disorders

The role of 7α,25-DHC in lipid metabolism and its potential implications for metabolic diseases are under investigation.

- Cholesterol Metabolism : As an oxysterol, 7α,25-DHC is involved in regulating cholesterol homeostasis and may influence pathways related to lipogenesis and apoptosis. Its interaction with cellular signaling pathways offers insights into its regulatory functions during metabolic stress .

Summary Table of Applications

作用机制

7alpha,25-Dihydroxycholesterol exerts its effects primarily through its interaction with GPR183 (EBI2). Upon binding to this receptor, it activates signaling pathways that direct the migration of B cells, T cells, and dendritic cells. This process involves the activation of downstream signaling molecules and pathways, including the phosphorylation of Akt and the regulation of reactive oxygen species (ROS) production .

相似化合物的比较

25-Hydroxycholesterol: A precursor in the synthesis of 7alpha,25-Dihydroxycholesterol.

7alpha-Hydroxycholesterol: Another oxysterol with similar hydroxylation at the 7alpha position.

27-Hydroxycholesterol: An oxysterol involved in cholesterol metabolism.

Uniqueness: this compound is unique due to its specific role as a potent and selective agonist of GPR183. This distinguishes it from other oxysterols, which may not have the same receptor specificity or biological activity .

生物活性

7alpha,25-Dihydroxycholesterol (7α,25-OHC) is a bioactive oxysterol that plays a significant role in various biological processes, particularly in the immune system and cellular signaling. This compound is derived from cholesterol and has garnered attention for its involvement in modulating immune responses, influencing cell migration, and potentially contributing to various diseases. This article aims to provide a comprehensive overview of the biological activity of 7α,25-OHC, supported by data tables and relevant case studies.

7α,25-Dihydroxycholesterol is characterized by its hydroxyl groups at the 7 and 25 positions on the cholesterol backbone. Its molecular formula is C27H46O3, and it has a molecular weight of 414.67 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C27H46O3 |

| Molecular Weight | 414.67 g/mol |

| CAS Number | 64907-22-0 |

Immune Modulation

Research indicates that 7α,25-OHC serves as an endogenous ligand for the G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2). This interaction is crucial for B cell migration and activation. Studies have shown that 7α,25-OHC can significantly enhance the migration of B cells towards lymphoid tissues in an EBI2-dependent manner .

Case Study: B Cell Migration

In a study involving mouse models, it was demonstrated that pre-treatment with 7α,25-OHC led to increased localization of B cells in splenic follicles. The study utilized adoptive transfer techniques to show that B cells pre-treated with this oxysterol exhibited altered homing capabilities compared to untreated controls .

Effects on Other Immune Cells

Beyond B cells, 7α,25-OHC also influences T cells and dendritic cells (DCs). It has been observed that this compound can modulate the functions of monocytes/macrophages and astrocytes, indicating its broader impact on the immune landscape .

The mechanism by which 7α,25-OHC exerts its effects involves binding to EBI2, leading to receptor internalization and desensitization. This process affects downstream signaling pathways, including inhibition of cAMP production .

Table 2: Binding Affinity of 7α,25-OHC to EBI2

| Parameter | Value |

|---|---|

| Kd (dissociation constant) | 450 pM |

| EC50 (effective concentration) | 140 pM |

| IC50 (inhibition concentration) | 2 nM |

Neurodegenerative Diseases

Recent studies have linked dysregulation of oxysterols, including 7α,25-OHC, to neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS). Elevated levels of oxysterols have been associated with neuronal apoptosis and disease progression in ALS models .

Case Study: ALS and Oxysterols

In a clinical study involving ALS patients, increased levels of both 25-hydroxycholesterol and its derivatives were found in serum and cerebrospinal fluid. These findings suggest a potential role for oxysterols in the pathogenesis of ALS through mechanisms involving neuronal death .

Inflammatory Responses

The synthesis of 7α,25-OHC is modulated by inflammatory stimuli such as lipopolysaccharides (LPS), which can influence its levels in various immune cells. This modulation may contribute to inflammatory diseases and metabolic disorders .

属性

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMSKLCEWBSPPY-IKVTXIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311434 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64907-22-8 | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64907-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7α,25-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,25-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。